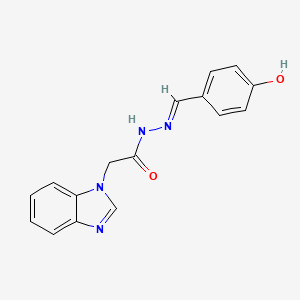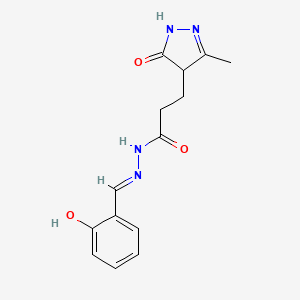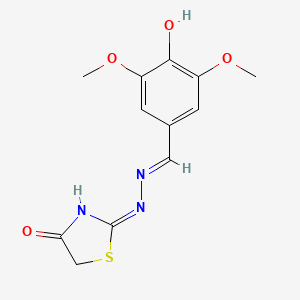
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide, also known as DPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPI is a hydrazone derivative of indole-3-carboxaldehyde and 3,5-dimethylpyrazole-4-carboxylic acid hydrazide.
Applications De Recherche Scientifique
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been investigated for its anticancer properties. Studies have shown that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide can induce apoptosis in cancer cells by inhibiting the activity of the enzyme, protein kinase CK2. 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has also been studied for its potential as an anti-inflammatory agent. In biochemistry, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been used as a probe to study the mechanism of action of various enzymes and proteins. In materials science, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been investigated for its potential applications in the development of organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide is not fully understood. However, studies have shown that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide can inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide can induce apoptosis by inhibiting the activity of protein kinase CK2. 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been shown to have antioxidant properties by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. In addition, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For research on 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide include the development of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide analogs with improved properties and the investigation of its mechanism of action in more detail.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-11-14(12(2)21-20-11)7-8-17(23)22-19-10-13-9-18-16-6-4-3-5-15(13)16/h3-6,9-10,18H,7-8H2,1-2H3,(H,20,21)(H,22,23)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPYZPWPMVTGBB-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322980 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725963 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-N'-((1H-indol-3-yl)methylene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide | |
CAS RN |
306302-56-7 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-bis[ethyl(phenyl)amino]-N'-hydroxy-1,3,5-triazine-2-carboximidamide](/img/structure/B3727806.png)
![diethyl {amino[2-(1-pyridin-2-ylethylidene)hydrazino]methylene}malonate](/img/structure/B3727808.png)
![diethyl {amino[2-(1H-indol-3-ylmethylene)hydrazino]methylene}malonate](/img/structure/B3727812.png)
![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3727831.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B3727834.png)
![4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727839.png)

![N'-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3727845.png)
![3-cyclopropyl-N'-[(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3727856.png)


![2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-ethoxyphenol](/img/structure/B3727890.png)

